molecular formula C25H25Cl3FeI2N3 B6297999 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride CAS No. 956497-75-9

2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride

Cat. No.: B6297999
CAS No.: 956497-75-9
M. Wt: 783.5 g/mol
InChI Key: XCBPVLAVZIQUBY-UHFFFAOYSA-K
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Description

2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride is a coordination compound that features a central iron(III) ion coordinated to a pyridine ligand substituted with imine groups and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride typically involves the reaction of 2,6-diacetylpyridine with 4-iodo-2,6-dimethylaniline in the presence of an iron(III) chloride salt. The reaction is carried out under an inert atmosphere to prevent oxidation and is often facilitated by a solvent such as ethanol or methanol. The resulting product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride can undergo various chemical reactions, including:

    Oxidation and Reduction: The iron(III) center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.

    Substitution: The imine and iodine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or silver nitrate.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) complexes, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride exerts its effects involves the coordination of the iron(III) center to the pyridine and imine ligands. This coordination stabilizes the iron in a specific oxidation state and allows it to participate in catalytic cycles. The molecular targets and pathways involved include the activation of small molecules like ethylene and the facilitation of electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(imino)pyridine iron(II) chloride
  • 2,6-Bis(imino)pyridine cobalt(II) chloride
  • 2,6-Bis(imino)pyridine nickel(II) chloride

Uniqueness

2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride is unique due to the presence of iodine atoms, which can influence the electronic properties and reactivity of the compound. This makes it distinct from other similar compounds that lack these substituents.

Properties

IUPAC Name

N-(4-iodo-2,6-dimethylphenyl)-1-[6-[N-(4-iodo-2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichloroiron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25I2N3.3ClH.Fe/c1-14-10-20(26)11-15(2)24(14)28-18(5)22-8-7-9-23(30-22)19(6)29-25-16(3)12-21(27)13-17(25)4;;;;/h7-13H,1-6H3;3*1H;/q;;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBPVLAVZIQUBY-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3C)I)C)C)C)I.Cl[Fe](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl3FeI2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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